1S,2S-Dhac-phenyl trost ligand

説明

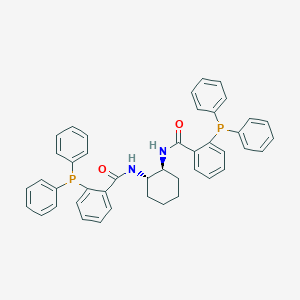

The (1S,2S)-DACH-phenyl Trost ligand, formally named (1S,2S)-(-)-1,2-diaminocyclohexane-N,N'-bis(2'-diphenylphosphinobenzoyl) (CAS 169689-05-8), is a chiral bisphosphine ligand widely employed in asymmetric catalysis. Its structure features a rigid trans-1,2-diaminocyclohexane (DACH) backbone conjugated with two 2-diphenylphosphinobenzoyl groups, creating a stereochemically defined environment for transition-metal coordination . This ligand is pivotal in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the synthesis of enantiomerically enriched compounds with high efficiency (e.g., >90% ee in many cases) . Its modular design allows for fine-tuning of steric and electronic properties, making it adaptable to diverse substrates and reaction conditions.

準備方法

The synthesis of 1S,2S-Dhac-phenyl Trost ligand involves several steps:

Starting Materials: The synthesis begins with (1S,2S)-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoyl chloride.

Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired ligand by neutralizing the hydrochloric acid byproduct.

Industrial Production: On an industrial scale, the production of this ligand involves similar steps but with optimized conditions to ensure high yield and purity.

化学反応の分析

Core Reaction: Asymmetric Allylic Alkylation (AAA)

The ligand coordinates with palladium(0) to form a chiral π-allyl-Pd complex, which dictates the stereochemical outcome of nucleophilic attacks on allylic substrates. Key characteristics include:

- Substrate Scope : Effective for cyclic and acyclic allylic esters, including α-fluoro-β-ketoesters .

- Enantioselectivity : Achieves up to 92% enantiomeric excess (ee) in the synthesis of 3-fluoropiperidines .

- Mechanistic Insight : The ligand’s cyclohexane backbone enforces an s-cis conformation of the enolate, directing nucleophilic attack to the less hindered face of the π-allyl complex .

Table 1: Representative AAA Reactions

Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This variant eliminates CO₂ from β-ketoester substrates, enabling direct alkylation:

- Catalyst Efficiency : Single-component Pd(0) precatalysts (e.g., L2 –Pd–MAH) achieve >99% conversion with 81% ee .

- Substrate Limitations : Acyclic substrates show reduced selectivity due to E/Z enolate equilibria .

Key Reaction Pathway :

- Oxidative addition of allylic substrate to Pd(0).

- Decarboxylation to form π-allyl-Pd intermediate.

- Enantioselective nucleophilic attack .

Comparative Performance with Other Ligands

The 1S,2S-Dhac-phenyl Trost ligand outperforms structurally similar ligands in specific contexts:

Table 2: Ligand Comparison

Reaction Conditions and Optimization

- Solvent : THF or dichloromethane (DCM) preferred for solubility and stability .

- Temperature : Typically 25–40°C; higher temperatures reduce enantioselectivity .

- Catalyst Loading : 0.5–2 mol% Pd; excess ligand (1.1 equiv) improves ee in sensitive reactions .

Critical Challenges :

- Pd(0) complexes may oxidize to inactive Pd(II) species under aerobic conditions .

- Acyclic substrates require precise enolate geometry control to avoid E/Z isomerization .

Mechanistic Studies and Computational Insights

DFT calculations and kinetic studies reveal:

- The ligand’s “gearing effect” enforces s-trans ester conformations, steering nucleophile approach .

- Steric interactions between the cyclohexane backbone and Pd center dictate facial selectivity .

Emerging Reaction Types

Recent explorations include:

科学的研究の応用

Key Applications

-

Asymmetric Allylic Alkylation

The primary application of the 1S,2S-Dhac-phenyl Trost ligand is in asymmetric allylic alkylation , where it serves as a chiral auxiliary to produce enantiomerically enriched products. This reaction is crucial in synthesizing pharmaceuticals and natural products. -

Catalysis in Organic Synthesis

The ligand has been employed in numerous catalytic processes beyond allylic alkylation, including:- Allylic substitutions involving carbon, nitrogen, and oxygen nucleophiles.

- Cross-coupling reactions , enhancing the efficiency of forming carbon-carbon bonds.

- Functionalization of alkenes , allowing for diverse synthetic pathways.

-

Total Synthesis of Complex Molecules

The Trost ligand has been instrumental in the total synthesis of complex natural products. Its ability to provide high selectivity and yield has made it a preferred choice for chemists aiming to construct intricate molecular architectures.

Mechanistic Insights

The mechanism by which the this compound operates involves the formation of a palladium-ligand complex that facilitates the transfer of an allylic group to a nucleophile. The stereochemistry imparted by the ligand ensures that the reaction proceeds with high enantioselectivity.

Case Study 1: Synthesis of Chiral Alcohols

In a notable study, researchers utilized the this compound to synthesize chiral alcohols via asymmetric allylic alkylation. The reaction demonstrated excellent yields (up to 95%) and enantioselectivities (up to 98% ee), showcasing the ligand's effectiveness in producing valuable chiral intermediates for pharmaceuticals .

Case Study 2: Total Synthesis of Natural Products

Another significant application involved the total synthesis of complex natural products, where the Trost ligand facilitated critical steps in constructing stereocenters. The use of this ligand allowed chemists to achieve high levels of selectivity and efficiency, underscoring its utility in synthetic organic chemistry .

作用機序

The mechanism by which 1S,2S-Dhac-phenyl Trost ligand exerts its effects involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions. The ligand coordinates with the metal through its phosphine groups, while the cyclohexane backbone provides the necessary steric hindrance to control the orientation of the substrates .

類似化合物との比較

The (1S,2S)-DACH-phenyl Trost ligand belongs to a family of structurally related ligands. Below is a detailed comparison with key analogues:

DACH-Naphthyl Trost Ligand

- Structure : Replaces benzoyl groups with bulkier 1-naphthoyl substituents (CAS 174810-09-4) .

- Performance :

- Enhanced Steric Hindrance : The naphthyl groups increase steric bulk, improving enantioselectivity in reactions requiring tighter chiral pockets (e.g., AAA of cyclic allylic carbonates) .

- Reaction Scope : Outperforms the phenyl variant in substrates with extended π-systems but may reduce yields in smaller substrates due to excessive crowding .

- Example : In the AAA of cyclohexenyl esters, the naphthyl ligand achieved 92% ee vs. 88% ee for the phenyl analogue .

ProPhenol Ligands

- Structure : C$_2$-symmetric dinuclear zinc complexes with salen-like frameworks .

- Performance: Alkyne Additions: ProPhenol ligands (e.g., (S,S)-L4) outperformed Trost ligands in asymmetric alkyne additions to aldehydes (78% yield, 80% ee vs. 35% ee for Trost-derived L7) . Cost and Stability: ProPhenol ligands are air-stable and cost-effective but require stoichiometric zinc, limiting industrial scalability compared to Pd/Trost systems .

Bis(phosphine) Ligands (e.g., 12c)

- Structure: Derived from cis-(1R,2S)-2-amino-1,2-diphenyl-1-ethanol, featuring P,N coordination .

- Performance: Enantioselectivity: Ligand 12c achieved a 97.8:22 enantiomeric ratio in allylic alkylation, surpassing the Trost ligand’s typical 90–95% ee . Flexibility: The amino alcohol backbone allows dynamic conformational changes, enhancing substrate compatibility in non-polar solvents .

Azetidine-Modified Trost Ligands

- Structure : Reduces the ligand’s diamine ring size from six-membered (DACH) to four-membered (azetidine) .

- Performance: Enantiodivergence: The azetidine analogue inverted enantioselectivity in aza-Friedel–Crafts alkylations, yielding (S)-products (94% ee) vs. (R)-products (93% ee) with the original Trost ligand . Mechanistic Insight: Smaller ring size alters non-covalent interactions (e.g., π-stacking), demonstrating the critical role of ligand geometry .

Key Data Tables

Table 1. Enantioselectivity in Palladium-Catalyzed Allylic Alkylation

Table 2. Solvent and Ligand Effects in AAA Reactions

| Ligand | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| (1S,2S)-DACH-Phenyl | CH$2$Cl$2$ | 80 | 95 | |

| (1S,2S)-DACH-Phenyl | Toluene | 65 | 87 | |

| SIPHOS-PE (L3) | CH$2$Cl$2$ | 50 | <5 |

Critical Analysis of Limitations

- Reaction Specificity : The (1S,2S)-DACH-phenyl ligand fails in reactions requiring soft nucleophiles (e.g., Cr(CO)$_3$-based systems), where Xantphos ligands are superior .

- Cost: High catalyst loadings (3.5 mol%) are sometimes required for optimal performance, limiting industrial use compared to cheaper alternatives like ProPhenol .

生物活性

The compound 1S,2S-Dhac-phenyl Trost ligand is a chiral ligand commonly utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. While the ligand itself may not exhibit direct biological activity, its derivatives and the complexes formed with metal ions have shown significant potential in various biological applications. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with transition metals, particularly palladium. These metal-ligand complexes can interact with biological targets such as enzymes and receptors, modulating their activity. The mechanism of action often involves:

- Enzyme Inhibition : The ligand can inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may influence receptor activity by altering conformational states.

- Catalytic Activity : As a catalyst, it can facilitate reactions that produce biologically active compounds.

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

- Antimicrobial Properties : Some studies have indicated that derivatives of this ligand exhibit antimicrobial activity against various bacterial strains.

- Anticancer Activity : Research has suggested potential anticancer effects through the induction of apoptosis in cancer cells.

- Enzyme Inhibition : The ligand's ability to inhibit glycosidases and other enzymes has been documented.

Antimicrobial Activity

A study investigated the antimicrobial properties of various chiral ligands, including this compound derivatives. The results showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This indicates that while the ligand itself may not be directly responsible for antimicrobial activity, its metal complexes exhibit promising results.

Anticancer Activity

In another study focused on cancer therapy, the palladium complex formed with this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed:

- Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results suggest that the palladium complex can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent.

Research Findings

Recent literature has emphasized the importance of chiral ligands in asymmetric synthesis and their biological implications. The following key points summarize the findings related to this compound:

- Chiral Catalysis : The ligand is instrumental in promoting enantioselective reactions that yield biologically relevant molecules.

- Stability of Metal Complexes : Studies have shown that complexes formed with this ligand are stable under physiological conditions, enhancing their therapeutic potential.

- Diversity of Applications : Beyond catalysis, the ligand's derivatives are being explored for use in drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. What structural features of the 1S,2S-DACH-phenyl Trost ligand contribute to its enantioselectivity in asymmetric allylic alkylation (AAA) reactions?

The ligand’s enantioselectivity arises from its chiral 1,2-diaminocyclohexane (DACH) scaffold and the steric/electronic effects of the two diphenylphosphinobenzoyl groups. The DACH backbone creates a chiral cavity that restricts substrate orientation, while the phosphine moieties stabilize Pd intermediates and modulate nucleophile approach via non-covalent interactions (e.g., H-bonding with amide groups) . For experimental validation, synthesize the ligand via coupling 2-diphenylphosphinyl-benzoic acid with (S,S)-DACH using CDI activation, and test enantioselectivity in Pd-catalyzed AAA of allyl acetates .

Q. How should researchers design experiments to optimize AAA reaction yields using 1S,2S-DACH-phenyl Trost ligand?

Key parameters include:

- Ligand loading : 5–10 mol% relative to Pd.

- Solvent : Toluene or THF for balanced polarity and stability.

- Temperature : 23–60°C; higher temperatures may improve both yield and ee in sterically hindered systems .

- Substrate scope : Test allylic carbonates or acetates with stabilized enolates (e.g., cyclic ketones). Monitor ee via chiral HPLC and compare results with reported benchmarks (e.g., up to 98% ee in α-allylated dihydroquinolinones) .

Q. What analytical techniques are critical for confirming the ligand’s configuration and purity?

- X-ray crystallography : Resolve absolute configuration of Pd-ligand complexes .

- 31P NMR : Verify phosphine coordination and purity (δ ~20–25 ppm for diphenylphosphine groups) .

- Chiral HPLC : Assess enantiopurity using a chiral stationary phase (e.g., CHIRALPAK AD-H) .

Advanced Research Questions

Q. How do steric and electronic modifications to the DACH-phenyl Trost ligand impact enantiodivergence in aza-Friedel–Crafts alkylations?

Enantiodivergence is controlled by the ligand’s ring size and substituents. For example, replacing the DACH scaffold with an azetidine ring flips enantioselectivity from (R) to (S) due to altered non-covalent interactions (e.g., π-π stacking vs. H-bonding). Methodologically, perform DFT calculations to map transition-state geometries and validate with kinetic isotope effect (KIE) studies .

Q. What mechanistic insights explain contradictory data in kinetic vs. thermodynamic control of Pd-catalyzed allylic substitutions using this ligand?

Contradictions arise from competing inner-sphere (covalent) and outer-sphere (ionic) pathways. The Trost ligand favors outer-sphere mechanisms for stabilized enolates, while PHOX ligands excel in inner-sphere pathways with hard nucleophiles. To resolve discrepancies:

- Conduct Hammett plots to assess electronic effects.

- Compare reaction rates and ee in deuterated vs. non-deuterated solvents .

Q. How can researchers reconcile divergent diastereoselectivity outcomes when using racemic vs. enantiopure Trost ligands?

Racemic ligands may enhance diastereoselectivity via synergistic effects in certain systems (e.g., aeruginosin 98B synthesis, where racemic L1 gave 11:1 dr vs. 3:1 with enantiopure ligands). Use stereochemical probes (e.g., deuterated substrates) and kinetic modeling to distinguish between substrate-ligand vs. catalyst-controlled pathways .

Q. What strategies mitigate enantioselectivity erosion in large-scale AAA reactions with the DACH-phenyl Trost ligand?

- Additives : Include molecular sieves to scavenge water.

- Ligand acceleration : Optimize Pd:ligand ratio (1:1.2–1.5) to prevent Pd aggregation.

- Flow chemistry : Improve mass transfer and reduce side reactions .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting enantioselectivity data in AAA reactions across different substrate classes?

- Substrate mapping : Categorize substrates by electronic (e.g., EWGs vs. EDGs) and steric profiles.

- Cross-validation : Compare results with computational models (e.g., DFT-based transition-state analysis) .

- Meta-analysis : Aggregate literature data (e.g., Trost’s 1992–2002 studies) to identify trends in ee vs. substrate structure .

Q. Why does the DACH-phenyl Trost ligand underperform in allylic amination compared to alkylation, and how can this be remedied?

Poor amination performance stems from weaker Pd-N bonding vs. Pd-O/C interactions. Remediation strategies:

- Ligand modification : Introduce electron-withdrawing groups on the benzoyl moiety to enhance Pd-N affinity.

- Co-catalysts : Add Lewis acids (e.g., Zn(OTf)₂) to stabilize intermediates .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive Trost ligands?

- Synthesis : Perform all steps under argon using Schlenk techniques.

- Storage : Store ligands as solids in amber vials at –20°C with desiccants.

- QC : Regularly check purity via 31P NMR and elemental analysis .

Q. How can researchers leverage modular ligand design principles to expand the DACH-phenyl Trost ligand’s utility?

Replace the phosphine groups with arsines (e.g., BiAsBA ligands) or sulfonamides to access new reactivity. Validate via X-ray crystallography and reaction screening (e.g., arsination reactions in Scheme 5) .

特性

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-ZAQUEYBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。